Ethyl 4-dimethylaminobenzoate

Catalog No.
S589938
CAS No.
10287-53-3
M.F
C11H15NO2
M. Wt
193.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 4-dimethylaminobenzoate

CAS Number

10287-53-3

Product Name

Ethyl 4-dimethylaminobenzoate

IUPAC Name

ethyl 4-(dimethylamino)benzoate

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

InChI

InChI=1S/C11H15NO2/c1-4-14-11(13)9-5-7-10(8-6-9)12(2)3/h5-8H,4H2,1-3H3

InChI Key

FZUGPQWGEGAKET-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=C(C=C1)N(C)C

Synonyms

4-Dimethylaminobenzoic Acid Ethyl Ester; 4-Ethoxycarbonyl-N,N-dimethylaniline; Darocur EBD; Darocur EDB; EDAB; EDMAB; EPD; Ethyl 4-(N,N-dimethylamino)benzoate; Ethyl 4-(dimethylamino)benzoate; Ethyl N,N-dimethylamino-p-benzoate; Ethyl p-(N,N-dimethyl

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N(C)C

Photoinitiator:

  • Et-PABA functions as a photoinitiator, a molecule that absorbs light and initiates subsequent chemical reactions. This property makes it valuable in various research fields, including:
    • Photopolymerization: Et-PABA can initiate the polymerization of monomers when exposed to light, enabling the formation of desired polymers for various applications. Source: Sigma-Aldrich:
    • Cell encapsulation: In research related to tissue engineering and regenerative medicine, Et-PABA can be used to encapsulate cells within a photopolymerizable material. Source: Sigma-Aldrich:

UV Filter:

  • Due to its light-absorbing properties, Et-PABA has been investigated as a potential ultraviolet (UV) filter. However, research suggests it may possess estrogenic activity, raising concerns about potential endocrine disruption. Source: PubChem: ) Therefore, its use in sunscreens and other cosmetic products is generally not recommended.

Other Research Applications:

  • Apart from the aforementioned uses, Et-PABA is involved in various scientific studies, including:
    • Development of novel materials: Researchers explore Et-PABA's potential in creating new materials with specific properties, such as self-healing polymers.
    • Biological research: Et-PABA may serve as a research tool in studies related to cell signaling and other biological processes, although further investigation is needed.

Ethyl 4-dimethylaminobenzoate, also known as Parbenate, is an organic compound with the molecular formula C11H15NO2C_{11}H_{15}NO_2 and a molar mass of approximately 193.24 g/mol. This compound is characterized by its structure, which consists of a benzoate ester with a dimethylamino group at the para position. It appears as a white to light yellow crystalline solid and has a melting point range of 62°C to 67°C . Ethyl 4-dimethylaminobenzoate is soluble in organic solvents and is primarily used in chemical synthesis and biological research.

, particularly those typical of esters and amines. Notable reactions include:

  • Hydrolysis: Under acidic or basic conditions, it can hydrolyze to form 4-dimethylaminobenzoic acid and ethanol.
  • Esterification: It can react with alcohols to form new esters.
  • Reduction: The dimethylamino group can undergo reduction reactions, potentially leading to amine derivatives.
  • Nucleophilic Substitution: The benzoate moiety can participate in nucleophilic substitution reactions, where nucleophiles attack the carbonyl carbon.

Ethyl 4-dimethylaminobenzoate exhibits various biological activities. It is known for its local anesthetic properties, similar to benzocaine, due to its ability to block sodium channels in neuronal membranes. This compound has been studied for its potential use in pharmacological applications, particularly in formulations intended for topical anesthetics . Additionally, it shows antimicrobial activity against certain bacteria and fungi, making it useful in pharmaceutical formulations .

The synthesis of ethyl 4-dimethylaminobenzoate typically involves the following methods:

  • Esterification Reaction: This method involves the reaction of 4-dimethylaminobenzoic acid with ethanol in the presence of an acid catalyst. The reaction is usually performed under reflux conditions to facilitate the formation of the ester.
  • Reduction of Nitro Compounds: Another method involves reducing 4-nitrobenzoic acid to 4-aminobenzoic acid followed by esterification with ethanol. This process often utilizes catalysts such as palladium on carbon for effective hydrogenation .
  • Green Synthesis Approaches: Recent advancements focus on environmentally friendly methods that reduce waste and improve yield. These methods utilize solid catalysts and minimize solvent use .

Ethyl 4-dimethylaminobenzoate has several applications across various fields:

  • Pharmaceuticals: Primarily used as a local anesthetic in topical formulations.
  • Chemical Synthesis: Acts as an intermediate in the synthesis of other organic compounds.
  • Cosmetics: Used in formulations for its antimicrobial properties.
  • Research: Employed in biological studies due to its interaction with sodium channels and potential therapeutic applications.

Research into the interactions of ethyl 4-dimethylaminobenzoate reveals its potential effects on biological systems. Studies have shown that it can modulate ion channel activity, particularly sodium channels, which are crucial for nerve impulse transmission. This modulation suggests its utility as a local anesthetic and raises considerations regarding its safety profile and potential side effects when used in medical applications . Furthermore, investigations into its interactions with other pharmaceuticals are ongoing to explore synergistic effects or contraindications.

Ethyl 4-dimethylaminobenzoate shares similarities with several other compounds, particularly those within the category of benzoate esters or local anesthetics. Below is a comparison highlighting its uniqueness:

Compound NameStructureKey Features
Ethyl p-aminobenzoateC₁₁H₁₅NO₂Local anesthetic; less potent than ethyl 4-dimethylaminobenzoate
BenzocaineC₉H₁₁NO₂Widely used local anesthetic; lacks dimethylamino group
Dimethylamino benzoic acidC₉H₁₁N O₂Active ingredient; has similar properties but is not an ester
Ethyl para-nitrobenzoateC₁₁H₁₂N O₄Nitro group affects reactivity; less biologically active

Ethyl 4-dimethylaminobenzoate stands out due to its enhanced local anesthetic properties attributed to the dimethylamino group, which increases lipid solubility and thus improves penetration through biological membranes compared to other similar compounds.

Physical Description

DryPowder; PelletsLargeCrystals

XLogP3

2.9

UNII

829S8D3Y0X

GHS Hazard Statements

Aggregated GHS information provided by 214 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 151 of 214 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 63 of 214 companies with hazard statement code(s):;
H360 (92.06%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard

Health Hazard;Environmental Hazard

Other CAS

10287-53-3

Wikipedia

Parbenate

General Manufacturing Information

Adhesive manufacturing
Paint and coating manufacturing
Printing ink manufacturing
Benzoic acid, 4-(dimethylamino)-, ethyl ester: ACTIVE

Dates

Modify: 2023-08-15

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